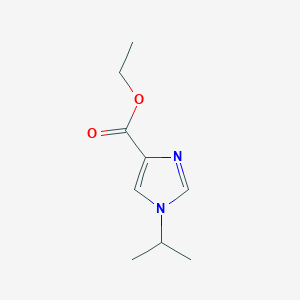

Ethyl 1-isopropyl-1H-imidazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-propan-2-ylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-11(6-10-8)7(2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGPLBRMRXBYOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-isopropyl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged structure in the design of therapeutic agents. This guide focuses on a specific, yet promising, derivative: Ethyl 1-isopropyl-1H-imidazole-4-carboxylate. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized, in-depth technical resource that explains the causality behind experimental choices and provides a self-validating framework for its application in research and development.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is to thoroughly characterize its structure and physical properties. These parameters govern its reactivity, solubility, and ultimately, its suitability for various applications.

Chemical Structure:

The structure of this compound, identified by the CAS number 172875-49-9 , is characterized by a central imidazole ring. The nitrogen at position 1 is substituted with an isopropyl group, and the carbon at position 4 bears an ethyl carboxylate group.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties:

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C9H14N2O2 | - |

| Molecular Weight | 182.22 g/mol | - |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid. | Based on similar imidazole esters. |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

| Density | Not available. | - |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water is anticipated. | Based on the solubility of similar imidazole carboxylates.[2] |

Synthesis and Purification

The synthesis of N-substituted imidazoles is a well-established area of organic chemistry, with several reliable methods available.[3] The choice of a specific route often depends on the availability of starting materials, desired scale, and regioselectivity.

Proposed Synthesis Protocol:

A common and effective method for the N-alkylation of imidazoles is the reaction of the parent imidazole with an alkyl halide in the presence of a base.[4] This protocol is adapted from general procedures for the synthesis of N-alkyl imidazoles.

Diagram 2: Proposed Synthesis Workflow

Caption: A typical workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of ethyl imidazole-4-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.2 equivalents).

-

Alkylation: While stirring the mixture, add isopropyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

Solvent: DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows for heating to accelerate the reaction rate.[4]

-

Base: Potassium carbonate is a mild and inexpensive base, effective in deprotonating the imidazole nitrogen to facilitate nucleophilic attack on the alkyl halide.[4]

-

Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and byproducts.

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of a synthesized compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole ring, the ethyl ester, and the isopropyl group.

-

Imidazole Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the C2 and C5 positions of the imidazole ring.

-

Isopropyl Group: A septet for the CH proton (δ 4.5-5.0 ppm) and a doublet for the two CH3 groups (δ 1.4-1.6 ppm).

-

Ethyl Ester Group: A quartet for the OCH2 protons (δ 4.2-4.4 ppm) and a triplet for the CH3 protons (δ 1.2-1.4 ppm).

13C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Imidazole Ring Carbons: Signals for the three imidazole ring carbons are expected in the range of δ 115-145 ppm.

-

Ester Carbonyl: A signal for the carbonyl carbon of the ester group is anticipated around δ 160-165 ppm.

-

Isopropyl and Ethyl Carbons: Signals for the carbons of the isopropyl and ethyl groups will appear in the upfield region of the spectrum.

Mass Spectrometry (Predicted):

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ or [M+H]+ would be at m/z 182 or 183, respectively. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the isopropyl group.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band around 1700-1725 cm-1.

-

C-N and C=N Stretches (Imidazole): Absorptions in the 1400-1600 cm-1 region.

-

C-H Stretches (Alkyl groups): Absorptions in the 2850-3000 cm-1 region.

Applications in Research and Drug Development

The imidazole nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][5]

Potential Therapeutic Applications:

-

Anticancer Activity: Several studies have reported the antiproliferative potential of N-substituted imidazole derivatives. For instance, a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates demonstrated significant inhibitory effects on the growth of various human cancer cell lines.[1] The N-alkyl substitution plays a crucial role in the observed activity, suggesting that this compound could be a valuable building block for the synthesis of novel anticancer agents.

-

Antimicrobial Activity: The imidazole ring is a key component of many antifungal and antibacterial drugs. N-substituted imidazole derivatives have been synthesized and evaluated for their antimicrobial properties.[5] The lipophilicity introduced by the N-alkyl substituent can enhance the penetration of the compound through microbial cell membranes, a key factor for antimicrobial efficacy.

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of enzymes, leading to their inhibition. This property has been exploited in the design of various enzyme inhibitors.

Role as a Synthetic Intermediate:

Beyond its potential direct biological activity, this compound is a valuable intermediate in organic synthesis. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further molecular elaboration.[6] This allows for the construction of more complex molecules with tailored properties for drug discovery programs.

Diagram 3: Potential Application Pathways

Caption: Potential research and development pathways for this compound.

Safety and Handling

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this compound further enhances its appeal as a versatile building block for the creation of diverse chemical libraries.

Future research should focus on the experimental determination of its physicochemical and spectroscopic properties to provide a complete and validated dataset. Furthermore, comprehensive biological screening of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Research Journal of Pharmacy and Technology. [Link]

-

Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

-

Synthesis of N-substituted imidazole derivatives Figure shows the... ResearchGate. [Link]

-

1H-Imidazol-3-ium-4-carboxylate. PubMed Central (PMC). [Link]

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PubMed Central (PMC). [Link]

-

Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent. TSI Journals. [Link]

-

Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies. PubMed. [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]

-

Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PubMed Central (PMC). [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

-

Ethyl imidazole-4-carboxylate. Chemsrc. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate

This guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the chemical structure of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document outlines the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and the self-validating nature of this multi-technique approach are emphasized throughout.

Introduction

This compound, with the chemical formula C9H14N2O2 and a molecular weight of 182.22 g/mol , is a substituted imidazole derivative.[1] Imidazole rings are a common motif in many biologically active compounds and pharmaceuticals.[2][3] Accurate structural confirmation is a critical step in the synthesis and characterization of such molecules, ensuring their identity, purity, and suitability for further research and development. This guide details the synergistic use of modern spectroscopic techniques to provide an unambiguous structural assignment.[4][5][6]

Core Analytical Strategy: A Triad of Spectroscopic Techniques

The structure elucidation of an organic molecule like this compound relies on a multi-faceted analytical approach. No single technique can unequivocally determine the complete structure. Instead, we employ a combination of NMR, MS, and IR spectroscopy, where each technique provides a unique and complementary piece of the structural puzzle. This integrated approach ensures a high degree of confidence in the final structural assignment.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry is the first-line technique to determine the molecular weight of the compound and to gain initial insights into its elemental composition and fragmentation pattern.[4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is used.

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Expected Results

The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. For this compound (C9H14N2O2), the expected m/z of the molecular ion is 182.22. The presence of two nitrogen atoms dictates that the molecular ion peak will have an even m/z value, consistent with the Nitrogen Rule in mass spectrometry.[7]

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The expected fragmentation pattern would involve the loss of characteristic neutral fragments, providing further structural clues.

| Expected Fragment | Structure of Fragment | m/z of Fragment | Interpretation |

| [M - CH3]+ | Loss of a methyl group from the isopropyl substituent. | 167 | Confirms the presence of an isopropyl group. |

| [M - C2H5O]+ | Loss of the ethoxy group from the ester. | 137 | Indicates the presence of an ethyl ester. |

| [M - C3H7]+ | Loss of the isopropyl group. | 139 | Confirms the N-isopropyl substituent. |

Part 2: Infrared Spectroscopy - Unveiling Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer with an ATR accessory is used.

-

Data Acquisition: An IR beam is passed through the ATR crystal, and the resulting spectrum is recorded.

Data Interpretation and Expected Results

The IR spectrum will display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

| Expected Wavenumber (cm-1) | Vibration | Functional Group |

| ~3100-3150 | C-H stretch | Imidazole ring |

| ~2970-2990 | C-H stretch (sp3) | Isopropyl and Ethyl groups |

| ~1700-1720 | C=O stretch | Ester carbonyl |

| ~1500-1580 | C=C and C=N stretch | Imidazole ring |

| ~1200-1300 | C-O stretch | Ester |

The presence of a strong absorption band around 1710 cm-1 is a key indicator of the ester carbonyl group. The C-H stretching vibrations of the imidazole ring will appear at higher wavenumbers (>3000 cm-1) compared to the aliphatic C-H stretches of the isopropyl and ethyl groups.

Part 3: Nuclear Magnetic Resonance Spectroscopy - Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information about the connectivity of atoms.[10][11][12] Both 1H and 13C NMR are essential.

Experimental Protocol: 1H and 13C NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: 1H and 13C NMR spectra are acquired. For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively.

Data Interpretation and Expected Results

1H NMR Spectrum

The 1H NMR spectrum will show distinct signals for each unique proton environment in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide crucial structural information.

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.0 | Singlet | 1H | Imidazole C2-H |

| ~7.0-7.5 | Singlet | 1H | Imidazole C5-H |

| ~4.5-5.0 | Septet | 1H | Isopropyl CH |

| ~4.2-4.4 | Quartet | 2H | Ethyl O-CH2 |

| ~1.4-1.6 | Doublet | 6H | Isopropyl CH3 |

| ~1.2-1.4 | Triplet | 3H | Ethyl CH3 |

13C NMR Spectrum

The 13C NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Expected Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | Ester C=O |

| ~135-145 | Imidazole C2 |

| ~120-130 | Imidazole C4 |

| ~115-125 | Imidazole C5 |

| ~60-65 | Ethyl O-CH2 |

| ~45-50 | Isopropyl CH |

| ~20-25 | Isopropyl CH3 |

| ~10-15 | Ethyl CH3 |

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, where data from each technique is integrated to build a complete and validated structural picture.

Caption: Integrated workflow for structure elucidation.

Conclusion

The congruent data obtained from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for the unambiguous structure elucidation of this compound. The molecular weight and fragmentation from MS, the characteristic functional groups from IR, and the detailed atomic connectivity from NMR collectively confirm the proposed structure. This rigorous, multi-technique approach is fundamental to ensuring the chemical integrity of novel compounds in scientific research and drug development.

References

- Parchem.

- ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).

- Intertek.

- ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF.

- The Royal Society of Chemistry.

- IIT Madras. JAM 2026 Chemistry (CY).

- ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)....

- Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)

- ChemicalBook.

- ChemicalBook.

- ChemicalBook. 1-isopropyl-1H-imidazole-4-carboxylic acid ethyl ester.

- Asian Journal of Research in Chemistry. ethyl-4-(1-hydroxy-1-methylethyl)

- YouTube.

- PubMed.

- Pharmaffiliates.

- ResearchGate.

- Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.

- NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-.

- Taylor & Francis.

Sources

- 1. 1-isopropyl-1H-imidazole-4-carboxylic acid ethyl ester CAS#: 1260793-84-7 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Functionalization of carboxylated multiwall nanotubes with imidazole derivatives and their toxicity investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. jchps.com [jchps.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. jam2026.iitb.ac.in [jam2026.iitb.ac.in]

An In-depth Technical Guide to Ethyl 1-isopropyl-1H-imidazole-4-carboxylate

CAS Number: 172875-49-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-isopropyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The imidazole core is a privileged scaffold in numerous pharmaceuticals, valued for its ability to engage in various biological interactions.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, a proposed synthesis pathway with detailed experimental protocols, and a discussion of its potential applications in drug discovery. While specific experimental data for this compound is not widely published, this document synthesizes information from closely related analogues and established chemical principles to offer a robust and scientifically grounded resource for researchers.

Introduction and Chemical Profile

The imidazole ring is a fundamental heterocyclic motif in a vast array of biologically active molecules. Its unique electronic properties and capacity for hydrogen bonding make it an excellent scaffold for interacting with biological targets like enzymes and receptors.[1][2] this compound belongs to the class of N-alkylated imidazole esters, which are key intermediates in the synthesis of more complex pharmaceutical compounds. The strategic placement of the isopropyl group on the N1 position and the ethyl carboxylate at the C4 position provides two distinct points for chemical modification, making it a valuable synthon for creating diverse molecular libraries.

While the primary application for many imidazole carboxylates is as intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as the antihypertensive drug Olmesartan, the specific roles of this compound are still an emerging area of research.[3][4][5][6][7]

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C9H14N2O2 | |

| Molecular Weight | 182.22 g/mol | |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid. | Based on similar N-alkylated imidazole esters.[8] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols. | General property of similar organic esters. |

| Boiling Point | Not available. | |

| Melting Point | Not available. |

Synthesis and Mechanism

The synthesis of this compound can be approached through a two-step process: the formation of the core imidazole-4-carboxylate, followed by N-alkylation.

Proposed Synthesis Pathway

A logical and commonly employed route involves the initial synthesis of Ethyl 1H-imidazole-4-carboxylate, which is then selectively alkylated with an isopropyl halide.

Diagram: Proposed Synthesis of this compound

Caption: A plausible two-step synthesis route.

Mechanistic Insights

Step 1: Imidazole Ring Formation

The formation of the imidazole ring from an α-dicarbonyl compound (or its equivalent) and an aldehyde in the presence of ammonia is a classic and robust method. In this proposed route, ethyl glyoxylate reacts with formamidine (derived from formamidine acetate) in the presence of ammonia to yield the imidazole core.

Step 2: N-Alkylation

The N-alkylation of imidazoles can be challenging due to the presence of two reactive nitrogen atoms. When the imidazole ring is deprotonated, the resulting anion has delocalized charge across both nitrogens, which can lead to a mixture of N1 and N3 alkylated products. However, in the case of Ethyl 1H-imidazole-4-carboxylate, the N1 and N3 positions are equivalent due to tautomerism. The choice of base and solvent is crucial for achieving high yield and selectivity. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is often effective for deprotonating the imidazole NH, creating the imidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide (e.g., 2-iodopropane) in an SN2 reaction to form the final product.

Experimental Protocols

The following protocols are representative methodologies based on established procedures for the synthesis of analogous compounds.[7][9] Researchers should perform small-scale trials to optimize conditions.

Synthesis of Ethyl 1H-imidazole-4-carboxylate

This procedure is adapted from known methods for creating the imidazole-4-carboxylate core.[7]

Materials:

-

Ethyl glyoxylate (50% solution in toluene)

-

Formamidine acetate

-

Ammonia (7N solution in methanol)

-

Methanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of formamidine acetate in methanol, add the ammonia solution in methanol.

-

Cool the mixture in an ice bath and add the ethyl glyoxylate solution dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure Ethyl 1H-imidazole-4-carboxylate.

Synthesis of this compound

This N-alkylation protocol is based on standard procedures for similar heterocyclic systems.

Materials:

-

Ethyl 1H-imidazole-4-carboxylate

-

Sodium hydride (60% dispersion in mineral oil)

-

2-Iodopropane

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-neck flask under an argon atmosphere, add a suspension of sodium hydride in anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of Ethyl 1H-imidazole-4-carboxylate in anhydrous DMF dropwise to the suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add 2-iodopropane dropwise.

-

Allow the reaction to proceed at room temperature overnight, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.

Characterization and Spectroscopic Analysis

While experimental spectra for this specific compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and comparison with known imidazole derivatives.[2]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | Singlet | 1H | Imidazole C2-H | The proton at C2 is typically the most deshielded in the imidazole ring. |

| ~7.5 | Singlet | 1H | Imidazole C5-H | The proton at C5 is adjacent to the ester group. |

| ~4.6 | Septet | 1H | -CH(CH₃)₂ | Isopropyl methine proton, split by six adjacent methyl protons. |

| ~4.3 | Quartet | 2H | -OCH₂CH₃ | Ethyl ester methylene protons, split by the adjacent methyl group. |

| ~1.5 | Doublet | 6H | -CH(CH₃)₂ | Isopropyl methyl protons, split by the methine proton. |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ | Ethyl ester methyl protons, split by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | C=O (Ester) | Typical range for an ester carbonyl carbon. |

| ~140 | Imidazole C2 | Deshielded carbon in the imidazole ring. |

| ~138 | Imidazole C4 | Carbon bearing the ester group. |

| ~118 | Imidazole C5 | Shielded carbon in the imidazole ring. |

| ~60 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~50 | -CH(CH₃)₂ | Methine carbon of the isopropyl group. |

| ~22 | -CH(CH₃)₂ | Methyl carbons of the isopropyl group. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 182. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) from the ester and the loss of a propyl radical (-C₃H₇, m/z = 43) from the isopropyl group.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3150 | C-H stretch (aromatic/imidazole ring) |

| ~2850-3000 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1500-1600 | C=C and C=N stretching (imidazole ring) |

| ~1250 | C-O stretch (ester) |

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure lends itself to several potential applications:

-

Scaffold for API Synthesis: As demonstrated with similar compounds, it can serve as a core structure for building APIs. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments. The isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating a compound's pharmacokinetic properties.[10]

-

Fragment-Based Drug Discovery: This molecule is an ideal candidate for fragment-based screening to identify small molecules that bind to biological targets.

-

Development of Novel Heterocyclic Systems: The imidazole ring can be further modified or used as a starting point for the synthesis of fused heterocyclic systems with novel biological activities.

Diagram: Potential Role in Medicinal Chemistry

Caption: Synthetic utility in generating molecular diversity.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following handling precautions are based on general guidelines for laboratory chemicals of this type.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS 172875-49-9) represents a promising and versatile building block for synthetic and medicinal chemistry. While detailed experimental data for this specific molecule remains to be published, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related compounds. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of synthons like this will undoubtedly increase, paving the way for the development of new therapeutic agents.

References

-

Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

- Patents, Google. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

- Patents, Google. (n.d.). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.

- Patents, Google. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

- Patents, Google. (n.d.). US3354173A - Imidazole carboxylates.

-

Patsnap Eureka. (n.d.). New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 23785-21-9 | Product Name: Ethyl imidazole-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4(5)-imidazolecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1H-imidazole-1-carboxylate. Retrieved from [Link]

-

Veeraiah, B., et al. (2022). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry, 18, 123-130. [Link]

- World Intellectual Property Organization. (2009). WO 2009/071584 A1.

-

Keglevich, G., et al. (2021). Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent. Molecules, 26(16), 4997. [Link]

-

Shalmali, et al. (2018). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Research Reviews, 10(2), 89-111. [Link]

Sources

- 1. 23785-21-9|Ethyl 1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. Ethyl 4(5)-imidazolecarboxylate | C6H8N2O2 | CID 99170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]

- 5. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]

- 6. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]

- 7. Ethyl imidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 1-isopropyl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-isopropyl-1H-imidazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a 1,4-disubstituted imidazole core, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The imidazole moiety is a common feature in many biologically active molecules, prized for its ability to engage in various biological interactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity of this compound. Furthermore, it explores its potential applications as a key building block in drug discovery, drawing on the established importance of substituted imidazole derivatives in pharmacology. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction and Chemical Identity

This compound, identified by the CAS number 172875-49-9, is a derivative of imidazole, an aromatic five-membered heterocycle containing two nitrogen atoms. The imidazole ring is a fundamental structural motif in numerous natural products, including the amino acid histidine, and a wide array of pharmaceutical agents.[1][2] The strategic placement of an isopropyl group at the N-1 position and an ethyl carboxylate group at the C-4 position imparts specific steric and electronic properties to the molecule, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 172875-49-9 | [3] |

| Molecular Formula | C₉H₁₄N₂O₂ | [3] |

| Molecular Weight | 182.22 g/mol | N/A |

| Canonical SMILES | CCOC(=O)C1=CN=CN1C(C)C | N/A |

| Physical Form | Solid (predicted) |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be efficiently achieved through the N-alkylation of the readily available precursor, ethyl 1H-imidazole-4-carboxylate. This reaction is a cornerstone of heterocyclic chemistry, allowing for the regioselective introduction of substituents onto the imidazole ring.

Proposed Synthetic Pathway: N-Alkylation

The most direct and widely applicable method for the synthesis of the title compound is the N-alkylation of ethyl 1H-imidazole-4-carboxylate with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a suitable base. The choice of base and solvent is critical to ensure high yield and regioselectivity, as alkylation can potentially occur at either of the two nitrogen atoms in the imidazole ring. However, for 1,4-disubstituted imidazoles, alkylation predominantly occurs at the N-1 position.

The reaction mechanism involves the deprotonation of the imidazole nitrogen by the base to form an imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide in an Sₙ2 reaction to form the N-C bond.

Below is a generalized, yet detailed, experimental protocol for this transformation, based on established procedures for the N-alkylation of similar imidazole derivatives.[4]

Experimental Protocol: N-Alkylation of Ethyl 1H-imidazole-4-carboxylate

Materials:

-

Ethyl 1H-imidazole-4-carboxylate

-

2-Bromopropane (or 2-iodopropane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl 1H-imidazole-4-carboxylate (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (using a suitable eluent system, such as a gradient of hexane and ethyl acetate) to afford this compound.

Physicochemical and Spectroscopic Characterization

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on data from structurally analogous compounds and standard spectroscopic principles.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Melting Point | Solid at room temperature | Similar substituted imidazoles are solids. |

| Boiling Point | > 200 °C at 760 mmHg | Based on related compounds like 1-isopropylimidazole.[5] |

| Density | ~1.1 g/cm³ | Based on related compounds like isopropyl 1H-imidazole-1-carboxylate.[6] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate) | General solubility of imidazole esters. |

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on known chemical shift ranges and fragmentation patterns for similar structures.[7][8]

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 | Singlet | 1H | H-5 (imidazole ring) |

| ~ 7.5 | Singlet | 1H | H-2 (imidazole ring) |

| ~ 4.6 | Septet | 1H | -CH(CH₃)₂ |

| ~ 4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~ 1.5 | Doublet | 6H | -CH(CH₃)₂ |

| ~ 1.3 | Triplet | 3H | -OCH₂CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 163 | C=O (ester) |

| ~ 138-140 | C-2 or C-5 (imidazole ring) |

| ~ 135-137 | C-2 or C-5 (imidazole ring) |

| ~ 120 | C-4 (imidazole ring) |

| ~ 60 | -OCH₂CH₃ |

| ~ 50 | -CH(CH₃)₂ |

| ~ 22 | -CH(CH₃)₂ |

| ~ 14 | -OCH₂CH₃ |

Table 5: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Key Features |

| IR Spectroscopy | ~1720 cm⁻¹ (C=O stretch, ester); ~1500-1600 cm⁻¹ (C=N and C=C stretches, imidazole ring); ~2900-3000 cm⁻¹ (C-H stretch, alkyl groups) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 182. Key fragments may include loss of the ethyl group (-29), ethoxy group (-45), or the isopropyl group (-43). |

Chemical Reactivity and Potential Transformations

This compound possesses two primary reactive sites: the imidazole ring and the ethyl ester functionality. Understanding the reactivity at these sites is crucial for its application as a synthetic intermediate.

Reactions at the Ester Group

-

Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 1-isopropyl-1H-imidazole-4-carboxylic acid. This transformation is fundamental for creating derivatives where a carboxylic acid functionality is required for further coupling reactions or for its role as a pharmacophore.

-

Amidation: The ester can be converted to a wide range of amides through reaction with primary or secondary amines, often at elevated temperatures. This allows for the introduction of diverse functional groups and is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Reactions at the Imidazole Ring

The imidazole ring is aromatic and can undergo electrophilic substitution reactions. The electron-donating nature of the N-isopropyl group and the electron-withdrawing nature of the C-4 carboxylate group will influence the regioselectivity of such reactions. Electrophilic attack is most likely to occur at the C-5 position, which is activated by the N-1 nitrogen and less deactivated by the adjacent ester group. For example, bromination with N-bromosuccinimide (NBS) would be expected to yield the 5-bromo derivative.

Applications in Drug Discovery and Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic actions, including antifungal, antibacterial, and anticancer properties.[2][9] this compound serves as a valuable building block for accessing novel imidazole-based compounds.

-

Scaffold for Bioactive Molecules: The N-isopropyl group can provide favorable steric and lipophilic interactions within a protein binding pocket, while the C-4 carboxylate offers a handle for further chemical elaboration to optimize binding affinity and selectivity.

-

Intermediate for Key Pharmaceuticals: Structurally related imidazole carboxylates are key intermediates in the synthesis of major pharmaceuticals. For instance, a similar core structure is found in the synthesis of Olmesartan, an angiotensin II receptor blocker used to treat high blood pressure.[10][11]

-

Probing Biological Systems: Derivatives of this compound can be used to synthesize chemical probes for studying biological targets, such as enzymes and receptors, where the imidazole ring can act as a ligand for metal ions or participate in hydrogen bonding. Related structures have been investigated as precursors for PET tracers.[7]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

This compound is a synthetically accessible and versatile chemical building block. Its strategic substitution pattern provides a robust platform for the development of more complex molecules. While detailed characterization data is not widely available in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data on analogous compounds. This guide provides a foundational understanding of its synthesis, properties, and potential applications, highlighting its significance for researchers in medicinal chemistry and organic synthesis. The continued exploration of derivatives based on this scaffold holds promise for the discovery of new chemical entities with valuable biological activities.

References

-

Royal Society of Chemistry. (2019). Supporting Information. NJC. Retrieved from [Link]

- Al-Masoudi, N. A., et al. (2011). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 16(9), 7583-7604.

- Castaldi, K. T., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1557.

- Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.

- Janssen Pharmaceutica N.V. (1967). Imidazole carboxylates. U.S.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. U.S.

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 1-Isopropylimidazole: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2012). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]

- Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243-251.

- Asif, M. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 249-261.

- Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 108-115.

- Ahmadi, F., et al. (2021). N-unsubstituted Imidazoles: Design, Synthesis, and Antimicrobial Evaluation. Anti-Infective Agents, 19(3), 26-34.

-

ResearchGate. (n.d.). FTIR spectra of 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1H-imidazole-1-carboxylate. Retrieved from [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]

- 6. 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. new patent – All About Drugs [allfordrugs.com]

- 11. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Imidazole Derivatives

Introduction: The Imidazole Ring as a Privileged Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its remarkable versatility stems from its unique electronic characteristics, including high polarity, water solubility, and the ability to act as both a hydrogen bond donor and acceptor.[3][4] This amphoteric nature allows imidazole derivatives to readily interact with a multitude of biological targets like enzymes and receptors, making it a "privileged scaffold" in drug discovery.[1][5]

The imidazole core is not only a synthetic marvel but is also integral to life itself, forming the basis of essential natural molecules such as the amino acid histidine, the neurotransmitter histamine, and purines in nucleic acids.[6][7][8] Its significance is further underscored by its presence in numerous FDA-approved drugs, including the antifungal agent ketoconazole, the anticancer drug nilotinib, and the antibacterial metronidazole.[4][6][9] These compounds exhibit a vast spectrum of biological activities, including antifungal, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][10][11] This guide provides a technical exploration of the primary biological activities of imidazole derivatives, focusing on their mechanisms of action, the experimental protocols used for their evaluation, and the structure-activity relationships that drive further discovery.

Antifungal Activity: Disrupting the Fungal Cell Membrane

Imidazole-based compounds represent a major class of clinical antifungal agents.[12] Their development was a significant step forward in treating systemic and topical fungal infections, which continue to pose a major health burden, exacerbated by the rise of resistant strains.[12][13]

Mechanism of Action

The primary antifungal mechanism of imidazole derivatives is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[14][15] This enzyme is a critical component of the ergosterol biosynthesis pathway.[14] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[14][16]

By binding to the heme iron atom in the active site of CYP51, imidazoles block the demethylation of lanosterol, a precursor to ergosterol.[15] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[16] The resulting altered cell membrane exhibits increased permeability and dysfunction, ultimately leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[16] Additionally, some imidazole derivatives can inhibit the transformation of Candida albicans blastospores into their invasive hyphal form, a key step in pathogenesis.[16]

Experimental Protocol: Antifungal Susceptibility Testing

The gold standard for evaluating the in vitro activity of a novel antifungal agent is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3 for yeasts.[12] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism.

Protocol: Broth Microdilution MIC Assay for Candida Species

-

Preparation of Drug Stock: Dissolve the imidazole derivative in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 12.8 mg/mL).

-

Preparation of Microdilution Plates:

-

Dispense 100 µL of RPMI-1640 medium (buffered with MOPS) into wells of a 96-well microtiter plate.

-

Add a calculated volume of the drug stock solution to the first well of a row to achieve twice the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.

-

-

Inoculum Preparation:

-

Culture the Candida strain on Sabouraud Dextrose Agar for 24-48 hours.

-

Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ cells/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microdilution plate. This brings the final volume to 200 µL and halves the drug concentrations to the desired final test range.

-

Include a growth control well (inoculum, no drug) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest drug concentration at which there is a significant inhibition (typically ≥50% reduction) of growth compared to the drug-free growth control well. This can be assessed visually or with a spectrophotometer.

-

Data Presentation: In Vitro Antifungal Activity

The following table summarizes representative MIC data for novel imidazole derivatives against various fungal pathogens, demonstrating their spectrum of activity.

| Compound | C. albicans ATCC 90028 | C. albicans 64110 (Fluconazole-Resistant) | C. krusei ATCC 6528 | Reference Drug (Fluconazole) |

| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |

| Derivative 31 [12] | 0.5 | 8 | 2 | 0.25 |

| Derivative 42 [12] | 2 | 8 | 4 | 0.25 |

Data sourced from a study on imidazole derivatives containing a 2,4-dienone motif.[12]

Anticancer Activity: A Multi-Pronged Attack on Malignancy

The imidazole scaffold is a key feature in a wide array of anticancer agents, demonstrating its ability to interact with diverse targets crucial for cancer cell proliferation, survival, and metastasis.[1][3] Unlike their antifungal counterparts that converge on a single primary target, anticancer imidazoles employ a variety of mechanisms.

Mechanisms of Action

-

Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Imidazole derivatives have been successfully developed as kinase inhibitors that compete with ATP for binding in the enzyme's active site, thereby blocking the phosphorylation of downstream substrates and halting oncogenic signaling.[1][17] Key targets include:

-

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Bcr-Abl fusion protein found in chronic myelogenous leukemia (CML).[4][17][18] Nilotinib is a prime example of a Bcr-Abl inhibitor containing an imidazole ring.[4]

-

Serine/Threonine Kinases: Including RAF kinases, which are part of the MAPK/ERK signaling pathway that regulates cell growth.[19]

-

-

Inhibition of Tubulin Polymerization: The microtubule cytoskeleton is essential for cell division, motility, and intracellular transport.[3] Certain imidazole derivatives act as microtubule-destabilizing agents.[4] They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[19] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[4][19]

-

DNA Interaction and Enzyme Inhibition: Some imidazole-based molecules can exert their cytotoxic effects by directly interacting with DNA, either through intercalation between base pairs or by alkylating DNA bases.[3][19] This damage disrupts DNA replication and transcription, leading to cell death.[3] Others inhibit DNA-associated enzymes like topoisomerases, which are critical for resolving DNA supercoils during replication.[6][19]

Experimental Protocols for Anticancer Evaluation

Protocol 1: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity by quantifying total cellular protein content.[20]

-

Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Add various concentrations of the imidazole derivative (prepared by serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Washing and Solubilization: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined.[20]

Protocol 2: In Vitro Kinase Inhibition Assay

To confirm direct enzyme inhibition, a cell-free kinase assay is performed.

-

Assay Setup: In a microplate, combine the purified recombinant kinase (e.g., EGFR), a specific substrate peptide, and ATP.

-

Inhibitor Addition: Add the imidazole derivative at various concentrations.

-

Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based technologies (e.g., ADP-Glo™ assay, which measures ADP production) or fluorescence resonance energy transfer (FRET).

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to calculate the IC₅₀ value for enzyme inhibition.

Data Presentation: In Vitro Anticancer Activity

The following table presents IC₅₀ values for representative imidazole derivatives against various human cancer cell lines.

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference Drug (Doxorubicin) |

| IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | |

| BZML (13) [4] | N/A | N/A | 0.023 | >1.8 |

| Compound 21 [21] | N/A | 0.29 | N/A | N/A |

| Derivative 3c [20] | 35.81 | N/A | N/A | N/A |

| Compound 44 [4] | 6.30 | N/A | N/A | 4.17 |

Data compiled from multiple studies on novel imidazole-based anticancer agents.[4][20][21] N/A indicates data not available in the cited source.

Antibacterial Activity

While less prominent than their antifungal or anticancer applications, imidazole derivatives, most notably metronidazole, are crucial antibacterial agents, particularly against anaerobic bacteria and protozoa.[6][22]

Mechanism of Action

The antibacterial mechanisms of imidazole derivatives can vary. For nitroimidazoles like metronidazole, the mechanism is prodrug activation. The nitro group is reduced by microbial enzymes (e.g., pyruvate-ferredoxin oxidoreductase) under the anaerobic conditions found in susceptible bacteria. This reduction creates highly reactive cytotoxic intermediates and free radicals that induce damage to bacterial DNA and other macromolecules, leading to cell death.[22] Other imidazole derivatives may act by disrupting the bacterial cell wall, interfering with the cell membrane, or inhibiting DNA replication.[22]

Experimental Protocol: Antibacterial Susceptibility Testing

Similar to antifungal testing, the broth microdilution method (following CLSI document M07-A9) is the standard for determining the MIC of an antibacterial agent.[12]

Protocol: Broth Microdilution MIC Assay for Bacteria

The protocol is analogous to the antifungal assay with key differences:

-

Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is typically used.

-

Inoculum: The final bacterial concentration in the wells should be approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate at 35°C for 16-20 hours in ambient air (or under specific atmospheric conditions for anaerobic or fastidious bacteria).

-

Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: In Vitro Antibacterial Activity

| Compound | Staphylococcus aureus (Gram-positive) | Staphylococcus epidermidis (Gram-positive) |

| MIC (µg/mL) | MIC (µg/mL) | |

| Derivative 31 [12] | 8 | 8 |

| Derivative 42 [12] | 4 | 8 |

Data sourced from a study on imidazole derivatives with dual antifungal and antibacterial activity.[12]

Conclusion and Future Perspectives

The imidazole scaffold is undeniably a privileged structure in drug discovery, serving as the foundation for a multitude of clinically essential medicines.[1][5] Its derivatives have demonstrated a remarkable breadth of biological activity, effectively targeting fungi, bacteria, and cancer cells through diverse and potent mechanisms. The synthetic tractability of the imidazole ring allows chemists to finely tune its steric and electronic properties, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles.[1]

The primary challenge moving forward is the relentless emergence of drug resistance.[12][13] Future research must focus on designing novel imidazole derivatives that can overcome existing resistance mechanisms. This includes the development of multi-target agents that can simultaneously inhibit several key pathways in a cancer cell or pathogen, as well as compounds with novel mechanisms of action.[1] By integrating rational drug design, high-throughput screening, and a deep understanding of molecular biology, the imidazole scaffold will undoubtedly continue to be a source of innovative and life-saving therapeutics for years to come.

References

- 1. ijsred.com [ijsred.com]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 1-isopropyl-1H-imidazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: Ethyl 1-isopropyl-1H-imidazole-4-carboxylate is a heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. As an N-alkylated derivative of the imidazole-4-carboxylate scaffold, it serves as a versatile building block for the synthesis of more complex molecules and potential therapeutic agents. The strategic introduction of an isopropyl group at the N-1 position modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold in drug design. This guide provides a comprehensive overview of its synthesis, detailed physicochemical and spectroscopic properties, and a discussion of its potential applications in medicinal chemistry, tailored for researchers, scientists, and professionals in drug development.

Section 1: Introduction to the Imidazole-4-Carboxylate Scaffold

The Privileged Role of Imidazoles in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions in enzymes make it a highly versatile pharmacophore. Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

This compound: A Key N-Alkylated Derivative

This compound (Figure 1) is a specific derivative where the core imidazole ring is substituted at the N-1 position with an isopropyl group and at the C-4 position with an ethyl carboxylate group. N-alkylation is a critical strategy in medicinal chemistry to fine-tune the biological profile of a heterocyclic compound. The isopropyl group, in particular, can enhance lipid solubility, which may improve membrane permeability, and can provide steric hindrance that may influence metabolic pathways or receptor binding interactions.

Rationale for this Guide

Despite its strategic importance as a synthetic intermediate, a consolidated technical resource detailing the synthesis and properties of this compound is lacking. This guide aims to fill that gap by providing a detailed, practical, and scientifically grounded overview for researchers engaged in organic synthesis and drug discovery.

Section 2: Synthesis and Mechanistic Insights

The most direct and common synthetic strategy to access this compound involves a two-step process: first, the synthesis of the precursor, Ethyl 1H-imidazole-4-carboxylate, followed by its selective N-alkylation.

Synthesis of the Precursor: Ethyl 1H-imidazole-4-carboxylate

The precursor is typically prepared via a classic Fischer esterification of commercially available 1H-Imidazole-4-carboxylic acid.

Diagram: Fischer Esterification Pathway

Caption: Fischer esterification of the carboxylic acid precursor.

Experimental Protocol: Synthesis of Ethyl 1H-imidazole-4-carboxylate[1]

-

Reaction Setup: To a stirred solution of 1H-imidazole-4-carboxylic acid (5 g, 44.64 mmol) in absolute ethanol (100 ml), slowly add concentrated sulfuric acid (3 ml) at room temperature.

-

Heating: Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess ethanol.

-

Neutralization & Extraction: Carefully dilute the residue with water and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to afford the product as a white solid.

-

Expertise & Experience Insight: The use of sulfuric acid is critical as it acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic for attack by ethanol. Using ethanol as the solvent drives the equilibrium towards the product according to Le Châtelier's principle. The final neutralization step is crucial to remove any remaining acid and to ensure the product is in its neutral form for efficient extraction into the organic solvent.

N-Alkylation to Yield this compound

The final step is the nucleophilic substitution reaction where the deprotonated imidazole nitrogen attacks an isopropyl electrophile, such as 2-bromopropane.

Diagram: N-Alkylation Pathway

Caption: SN2 alkylation of the precursor to form the target compound.

Experimental Protocol: N-Alkylation of Ethyl 1H-imidazole-4-carboxylate[2][3][4]

-

Reaction Setup: To a solution of Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile (or DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Stirring: Stir the suspension at room temperature for 30 minutes to ensure a fine suspension of the base.

-

Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq) dropwise to the stirred mixture.

-

Heating: Heat the reaction mixture to 60-80°C and stir for 8-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the solid with a small amount of acetonitrile.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.

-

Expertise & Experience Insight: The choice of base is critical. A milder base like K₂CO₃ in a polar aprotic solvent like acetonitrile is often sufficient and practical for larger-scale synthesis.[1] For less reactive alkylating agents or to increase the reaction rate, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used.[2][3] NaH completely deprotonates the imidazole, creating a more potent nucleophile. However, it requires stricter anhydrous conditions. The reaction regioselectivity generally favors alkylation at the N-1 position due to electronic and steric factors.

Section 3: Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Core Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 172875-49-9, 1260793-84-7 | [4][5][6] |

| Molecular Formula | C₉H₁₄N₂O₂ | [5] |

| Molecular Weight | 182.22 g/mol | Inferred |

| Appearance | Not explicitly reported; likely a solid or oil | - |

| Melting Point | Not explicitly reported | - |

| Boiling Point | Not explicitly reported | - |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate) | [7] |

Spectroscopic Profile (Predicted)

-

Trustworthiness Insight: A combination of NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating system. NMR confirms the carbon-hydrogen framework and connectivity, MS confirms the molecular weight and formula, and IR confirms the presence of key functional groups. A match across all three techniques provides high confidence in the structural assignment.

-

¹H NMR Spectroscopy:

-

Imidazole Protons: Two singlets are expected for the protons on the imidazole ring, likely in the range of δ 7.5-8.0 ppm.

-

Isopropyl Group: A septet (1H, CH) around δ 4.5-5.0 ppm and a doublet (6H, 2 x CH₃) around δ 1.4-1.6 ppm.

-

Ethyl Ester Group: A quartet (2H, OCH₂) around δ 4.2-4.4 ppm and a triplet (3H, CH₃) around δ 1.2-1.4 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal around δ 160-165 ppm.

-

Imidazole Carbons: Three distinct signals expected in the aromatic region, typically between δ 115-145 ppm.

-

Ethyl Ester Carbons: Signals around δ 60 ppm (OCH₂) and δ 14 ppm (CH₃).

-

Isopropyl Carbons: Signals around δ 48-52 ppm (CH) and δ 21-23 ppm (CH₃).

-

-

Mass Spectrometry (MS):

-

Expected (M+H)⁺ peak at m/z = 183.11.

-

-

Infrared (IR) Spectroscopy:

-

Strong C=O stretch from the ester functional group around 1710-1730 cm⁻¹.

-

C=N and C=C stretching vibrations from the imidazole ring in the 1500-1650 cm⁻¹ region.

-

C-H stretching from alkyl groups just below 3000 cm⁻¹.

-

Section 4: Applications and Future Directions in Drug Development

As a Scaffold in Medicinal Chemistry